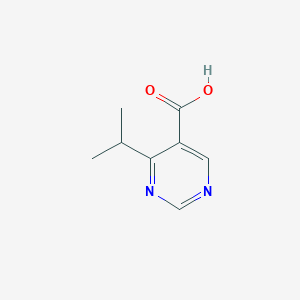
4-(Propan-2-yl)pyrimidine-5-carboxylic acid
説明
“4-(Propan-2-yl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “4-(Propan-2-yl)pyrimidine-5-carboxylic acid”, can be achieved through various methods. For example, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .Molecular Structure Analysis
The InChI code for “4-(Propan-2-yl)pyrimidine-5-carboxylic acid” is 1S/C8H10N2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5H,1-2H3,(H,11,12) . This indicates the presence of a pyrimidine ring with a carboxylic acid group at the 5th position and an isopropyl group at the 4th position .Physical And Chemical Properties Analysis
“4-(Propan-2-yl)pyrimidine-5-carboxylic acid” is a powder in physical form . It has a molecular weight of 166.18 . The storage temperature is 4 degrees Celsius .科学的研究の応用
Environmental Exposure to Pesticides
A study on the environmental exposure of South Australian preschool children to organophosphorus (OP) and pyrethroid (PYR) pesticides found widespread chronic exposure to these compounds. The investigation measured metabolites of OPs and PYRs in urine samples as direct indicators of exposure, including pyrimidine analogues. This study is crucial for understanding the extent of pesticide exposure in young children and developing public health policies for the regulation and use of these chemicals (Babina et al., 2012).
Biochemical Impact on Human Health
Research into the biochemical impact of pyrimidine derivatives on human health has shown significant findings. For instance, dihydropyrimidine dehydrogenase (DPD) deficiency, which affects pyrimidine catabolism, has been linked to severe toxicity in patients receiving 5-fluorouracil, a pyrimidine analogue used in chemotherapy. This highlights the importance of monitoring DPD activity to manage patients experiencing severe toxicity from chemotherapy, emphasizing the clinical relevance of pyrimidine metabolism in therapeutic contexts (Harris et al., 1991).
Metabolism and Genetic Variations
The study of genetic variations affecting pyrimidine metabolism, such as the case of 5-FU–related severe toxicity associated with the p.Y186C DPYD variant, underlines the intersection of genetics, metabolism, and drug response. This research underscores the necessity for pretherapeutic genetic testing to prevent severe drug toxicity, particularly in treatments involving pyrimidine analogues (Zaanan et al., 2014).
Environmental and Health Implications
Investigations into the accumulation of furan dicarboxylic acids in patients with renal failure have provided insights into the environmental and health implications of pyrimidine compounds. These studies have explored the relationship between the accumulation of specific pyrimidine metabolites and clinical manifestations, such as neurological abnormalities and drug-binding inhibition, in patients with renal impairment. This research contributes to a better understanding of the complex interactions between environmental toxins, metabolic pathways, and health outcomes (Costigan et al., 1996).
特性
IUPAC Name |
4-propan-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)7-6(8(11)12)3-9-4-10-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOMIQVTMTVECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yl)pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



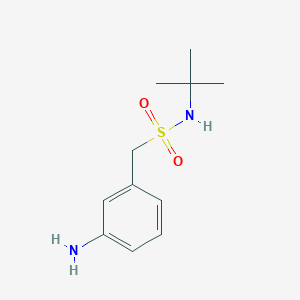
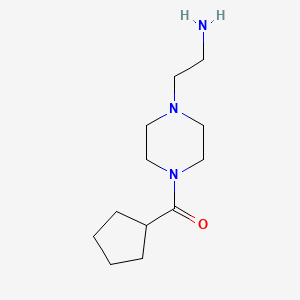

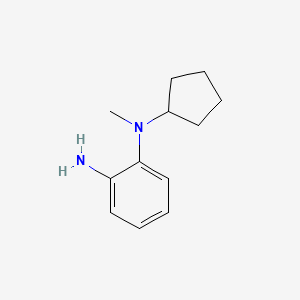
![4-[2-(Acetylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B1519226.png)

![1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one](/img/structure/B1519234.png)
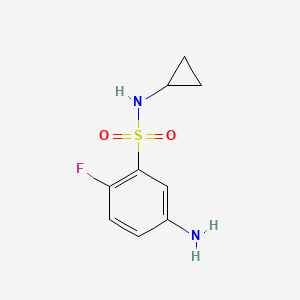
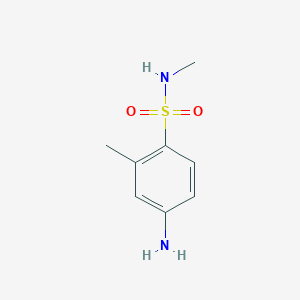
![4-[Ethyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1519237.png)
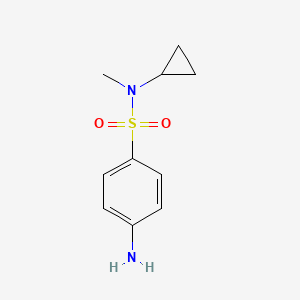
propylamine](/img/structure/B1519240.png)
![2-amino-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519241.png)
![(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1519242.png)